molecular formula C19H24N2O4 B195475 阿福莫特罗 CAS No. 67346-49-0

阿福莫特罗

货号 B195475
CAS 编号: 67346-49-0
分子量: 344.4 g/mol
InChI 键: BPZSYCZIITTYBL-YJYMSZOUSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Arformoterol is a medication used for the treatment of chronic obstructive pulmonary disease (COPD). It is a long-acting β2 adrenoreceptor agonist (LABA) and is the active (R, R)- (−)- enantiomer of formoterol . It is also known by the brand name Brovana .


Synthesis Analysis

The synthesis of Arformoterol involves reacting 4-methoxyphenyl acetone with an amine of a specific formula .


Molecular Structure Analysis

Arformoterol has a molecular formula of C19H24N2O4. Its average mass is 344.405 Da and its monoisotopic mass is 344.173615 Da .


Chemical Reactions Analysis

While there is limited information available on the specific chemical reactions involving Arformoterol, it is known that it is the active isomer of formoterol .


Physical And Chemical Properties Analysis

Arformoterol has a density of 1.2±0.1 g/cm3, a boiling point of 603.2±55.0 °C at 760 mmHg, and a flash point of 318.6±31.5 °C. It has 6 H bond acceptors, 4 H bond donors, and 8 freely rotating bonds .

科学研究应用

1. 鉴定和表征降解物

  • 阿福莫特罗尔是拉西美福莫特罗尔的对映体,是一种长效β-激动剂(LABA),已经在药物配方中进行了稳定性研究。在LDPE呼吸单元中对其次降解物进行的调查通过LC-MS/MS和NMR光谱技术确定了“亚胺杂质”。这项研究强调了了解阿福莫特罗尔在制药产品中的化学稳定性的重要性(Bhutnar et al., 2018)

2. 支气管扩张和抗炎作用

  • 由于其显著的支气管扩张和潜在的抗炎作用,人们探讨了阿福莫特罗尔在COPD管理中的作用。与拉西美福莫特罗尔相比,其效果更为显著。临床试验表明,阿福莫特罗尔改善了COPD患者的肺功能,尽管这些研究中大多数受试者具有明显的基线气道可逆性(King, 2008)

3. 雾化器系统中的气溶胶特性

  • 阿福莫特罗尔的有效性还取决于所使用的雾化器系统。一项研究比较了通过不同雾化器系统输送的阿福莫特罗尔的气溶胶特性,表明系统的选择可以影响药物输送和临床疗效(Bauer et al., 2009)

4. 药代动力学和药效学

  • 阿福莫特罗尔的药代动力学和药效学已经得到广泛研究。这些研究为了解该药物的吸收、作用机制和在治疗COPD中的临床疗效提供了见解。研究表明,阿福莫特罗尔在改善肺功能方面具有持久的疗效,并具有作为长期治疗选择的潜力(Pahwa et al., 2011)

5. 临床试验中的安全性和疗效

  • 已经进行了多项临床试验,评估阿福莫特罗尔的安全性和疗效。一项为期一年的研究表明,阿福莫特罗尔耐受良好,并且与安慰剂相比,降低了呼吸死亡或COPD恶化相关住院风险,同时改善了肺功能(Donohue et al., 2014)

6. 与其他支气管扩张剂的比较研究

  • 已经进行了比较研究,评估阿福莫特罗尔与其他支气管扩张剂的疗效。例如,一项比较急性非严重哮喘中阿福莫特罗尔和沙丁胺醇的研究发现,阿福莫特罗尔与沙丁胺醇一样有效且安全(Das et al., 2011)

7. 在小儿哮喘中的应用

  • 阿福莫特罗尔在稳定哮喘的小儿患者中的安全性和耐受性也得到了评估,突显了其在这一人群中的潜在用途(Hinkle et al., 2011)

8. 住院COPD患者的健康资源利用

  • 一项关于接受雾化阿福莫特罗尔治疗与接受雾化福莫特罗尔治疗的COPD住院患者的健康资源利用的研究提供了有关在临床环境中使用阿福莫特罗尔的经济方面的见解。该研究表明,阿福莫特罗尔可能带来较短的住院时间和较少的救援药物使用的潜在好处(Ganapathy & Stensland, 2017)

安全和危害

Arformoterol is toxic if inhaled and may cause allergy or asthma symptoms or breathing difficulties if inhaled. It is suspected of causing cancer and of damaging fertility or the unborn child. It can cause damage to organs through prolonged or repeated exposure .

属性

IUPAC Name

N-[2-hydroxy-5-[(1R)-1-hydroxy-2-[[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]phenyl]formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4/c1-13(9-14-3-6-16(25-2)7-4-14)20-11-19(24)15-5-8-18(23)17(10-15)21-12-22/h3-8,10,12-13,19-20,23-24H,9,11H2,1-2H3,(H,21,22)/t13-,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPZSYCZIITTYBL-YJYMSZOUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1=CC=C(C=C1)OC)NC[C@@H](C2=CC(=C(C=C2)O)NC=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40110071
Record name (R,R)-Formoterol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40110071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Arformoterol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015399
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

4.16e-02 g/L
Record name Arformoterol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015399
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

While it is recognized that β2-receptors are the predominant adrenergic receptors in bronchial smooth muscle and β1-receptors are the predominant receptors in the heart, data indicate that there are also β2-receptors in the human heart comprising 10% to 50% of the total beta-adrenergic receptors. The precise function of these receptors has not been established, but they raise the possibility that even highly selective β2-agonists may have cardiac effects. The pharmacologic effects of β2-adrenoceptor agonist drugs, including arformoterol, are at least in part attributable to the stimulation of intracellular adenyl cyclase, the enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic-3,5-adenosine monophosphate (cyclic AMP). Increased intracellular cyclic AMP levels cause relaxation of bronchial smooth muscle and inhibition of the release of proinflammatory mediators from cells, especially from mast cells. In vitro tests show that arformoterol is an inhibitor of the release of mast cell mediators, such as histamine and leukotrienes, from the human lung. Arformoterol also inhibits histamine-induced plasma albumin extravasation in anesthetized guinea pigs and inhibits allergen-induced eosinophil influx in dogs with airway hyper-response.
Record name Arformoterol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01274
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Arformoterol

CAS RN

67346-49-0, 73573-87-2
Record name Arformoterol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67346-49-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Arformoterol [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067346490
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Formoterol [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073573872
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Arformoterol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01274
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (R,R)-Formoterol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40110071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FORMOTEROL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5ZZ84GCW8B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Arformoterol
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F91H02EBWT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Arformoterol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015399
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

To a 5 L stainless steel vessel were added 0.68 g citric acid USP, 1.99 g sodium citrate USP, and 17.5 g sodium chloride USP. Purified water USP (2 L) was added to the stainless steel vessel and the contents were mixed with an overhead stirrer at a speed of 240 rpm for 10 minutes. Formoterol fumarate dihydrate (0.17 g for low dosage strength formulation, 0.34 g for high dosage strength formulation) was added and the solution was stirred at 240 rpm for 90 minutes.
Quantity
0.68 g
Type
reactant
Reaction Step One
Quantity
1.99 g
Type
reactant
Reaction Step One
Quantity
17.5 g
Type
reactant
Reaction Step One
Quantity
0.17 g
Type
reactant
Reaction Step Two
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

In a clean stainless steel (SS) tank fitted with bottom drain, 75% of the required amount of purified water is added. Samples are taken for pH, conductivity, and microbiological testing. Citric acid monohydrate, sodium citrate dihydrate and sodium chloride are added to the tank and mixed for 15 minutes to dissolve. A sample is taken at this point to check pH. Formoterol fumarate dihydrate is added at this point and mixed for about 75 minutes to dissolve all active raw material. Purified water is used to adjust to final volume. The formulation is mixed for an additional 30 minutes and samples for pH and assay are taken based on which the formulation is released for filling. The bulk solution is filled into low density polyethylene (LDPE) vials (2 mL fill) in a form-fill-seal (FFS) machine. The released drug product solution is transferred from the formulation tank through sanitary delivery lines into the FFS machine. The individual vials are overwrapped with a suitable foil laminate.
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
low density polyethylene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Arformoterol
Reactant of Route 2
Reactant of Route 2
Arformoterol
Reactant of Route 3
Reactant of Route 3
Arformoterol
Reactant of Route 4
Arformoterol
Reactant of Route 5
Reactant of Route 5
Arformoterol
Reactant of Route 6
Reactant of Route 6
Arformoterol

Citations

For This Compound
1,440
Citations
NA Hanania, JF Donohue, H Nelson… - COPD: Journal of …, 2011 - Taylor & Francis
This study evaluated the safety and efficacy of arformoterol and formoterol over 6-months in subjects with COPD. In a multi-center, 6-month randomized, double-blind, double-dummy …
Number of citations: 32 www.tandfonline.com
P King - International Journal of Chronic Obstructive Pulmonary …, 2008 - Taylor & Francis
… Arformoterol 25 μg given twice daily was more effective than arformoterol 50 μg daily (percentage change in trough FEV 1 : 17.8% and 15.3%) but arformoterol 50 μg daily was similar to …
Number of citations: 15 www.tandfonline.com
JF Donohue, NA Hanania, B Make, MC Miles… - Chest, 2014 - Elsevier
… to further evaluate the safety of arformoterol, especially the risk of life-… Arformoterol tartrate (arformoterol) is a selective LABA … with additional assurance of arformoterol safety and efficacy …
Number of citations: 32 www.sciencedirect.com
DP Tashkin, JF Donohue, DA Mahler, H Huang… - Respiratory …, 2009 - Elsevier
… arformoterol 15μg BID plus tiotropium 18μg DPI QD was the most effective in improving pulmonary function and disease symptoms. Mono-therapy improvement with arformoterol or …
Number of citations: 83 www.sciencedirect.com
RA Baumgartner, NA Hanania, WJ Calhoun… - Clinical …, 2007 - Elsevier
OBJECTIVE:: The aim of this study was to assess the efficacy and tolerability of nebulized arformoterol tartrate (a selective, long-acting β 2 -adretlergic agonist that is the [R,R] isomer of …
Number of citations: 76 www.sciencedirect.com
JP Hanrahan, NA Hanania, WJ Calhoun… - COPD: Journal of …, 2008 - Taylor & Francis
… arformoterol and salmeterol versus placebo (mean differences from placebo [95% CI] … arformoterol than for salmeterol (95% CIs excluded zero). After 12 weeks, 78–87% of arformoterol …
Number of citations: 46 www.tandfonline.com
CH Loh, JF Donohue, JA Ohar - Expert Opinion on Drug Safety, 2015 - Taylor & Francis
… Areas covered: Currently, arformoterol is one of two nebulized long-acting β-… arformoterol is safe in combination therapy with inhaled … arformoterol can potentially benefit patients with …
Number of citations: 8 www.tandfonline.com
M Cazzola, NA Hanania, MG Matera - Expert Review of …, 2010 - Taylor & Francis
… as a nebulized solution of arformoterol tartrate and is approved in … patients have demonstrated that arformoterol is as effective in … These findings indicate that arformoterol is an effective …
Number of citations: 7 www.tandfonline.com
P Revill, N Serradell, J Bolos, M Bayes - Drugs of the Future, 2006 - access.portico.org
… This is then converted to arformoterol by catalytic … of arformoterol, and not different from that of Ventolin®. At 24 h postdose, the FEV1 for the 24- and 72µg doses of arformoterol was …
Number of citations: 8 access.portico.org
DJ Cada, T Levien, DE Baker - Hospital Pharmacy, 2007 - journals.sagepub.com
Each month, subscribers to The Formulary Monograph Service receive five to six well-documented monographs on drugs that are newly released or are in late phase 3 trials. The …
Number of citations: 3 journals.sagepub.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。